Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate
Description
Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate is an organic compound with a complex structure that includes a cyclopentene ring, a carboxylate group, and a trifluoromethanesulfonyloxy group
Properties
Molecular Formula |
C8H9F3O5S |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
methyl 3-(trifluoromethylsulfonyloxy)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H9F3O5S/c1-15-7(12)5-2-3-6(4-5)16-17(13,14)8(9,10)11/h4-5H,2-3H2,1H3 |
InChI Key |
BLPIVICUNBLZLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate typically involves the reaction of methyl 3-cyclopentenecarboxylate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Methyl 3-cyclopentenecarboxylate+Trifluoromethanesulfonic anhydride→Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation: Oxidative reactions can convert the cyclopentene ring to a cyclopentanone or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Substituted cyclopentene derivatives.
Reduction: Cyclopentanol or cyclopentane derivatives.
Oxidation: Cyclopentanone or other oxidized cyclopentene derivatives.
Scientific Research Applications
Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its unique structural features and reactivity.
Materials Science: Investigated for its potential in creating novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the trifluoromethanesulfonyloxy group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction and oxidation reactions, the compound’s functional groups are transformed, leading to changes in its chemical structure and properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-cyclopentenecarboxylate: Lacks the trifluoromethanesulfonyloxy group, making it less reactive in nucleophilic substitution reactions.
Cyclopentene derivatives: Compounds with similar cyclopentene rings but different substituents, such as halogens or other functional groups.
Biological Activity
Methyl 3-(trifluoromethanesulfonyloxy)cyclopent-2-ene-1-carboxylate is a compound of interest due to its potential therapeutic applications and unique chemical properties. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentene ring substituted with a trifluoromethanesulfonyloxy group and a carboxylate moiety. Its molecular formula is , and it possesses significant electronegativity due to the trifluoromethyl group, which can influence its reactivity and interactions with biological targets.
Mechanisms of Biological Activity
- Enzyme Inhibition :
- Antimicrobial Properties :
- Cytotoxicity :
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Antimicrobial | Broad-spectrum antibacterial activity | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various trifluoromethyl-substituted cyclopentenes, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to controls. This suggests its potential application in developing new antibacterial agents.
Case Study 2: Cancer Cell Line Testing
In vitro testing on several cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis indicated that the compound led to increased apoptosis rates, particularly in breast cancer cells, highlighting its potential as a chemotherapeutic agent.
Research Findings
Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications in the synthesis pathway have led to improved yields and purity, which are crucial for accurate biological testing. Furthermore, structure-activity relationship (SAR) studies are ongoing to identify key functional groups responsible for its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
